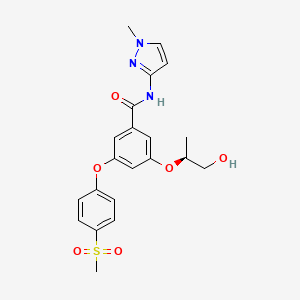

3-(((1S)-2-Hydroxy-1-methylethyl)oxy)-N-(1-methyl-1H-pyrazol-3-yl)-5-(4-(methylsulfonyl)phenoxy)benzamide

概要

説明

AZD-6370は、アストラゼネカ株式会社が開発したグルコキナーゼ活性化剤です。 主に、2型糖尿病患者の空腹時および食後血糖値を低下させる可能性について研究されています 。 臨床試験で有望な結果が得られており、用量依存的な血漿グルコースレベルの低下が示されています .

2. 製法

AZD-6370の合成経路や反応条件は、公開されている情報源では詳細に記載されていません。 特定の試薬と触媒を用いた一連の化学反応によって合成されることは知られています。 工業的な製造方法では、通常、高純度と高収率を確保するために、制御された条件下で大量合成が行われます .

準備方法

The synthetic routes and reaction conditions for AZD-6370 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .

化学反応の分析

AZD-6370は、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化すると、酸化された誘導体が生成される可能性があります。

還元: 還元反応によって、AZD-6370を還元型に変換することができます。

置換: 特定の官能基が他の官能基に置き換えられる置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒があります。 これらの反応によって生成される主な生成物は、使用する特定の条件と試薬によって異なります .

4. 科学研究への応用

AZD-6370は、以下を含むいくつかの科学研究への応用があります。

化学: グルコキナーゼ活性化とそのグルコース代謝への影響を研究するためのモデル化合物として使用されます。

生物学: グルコースレベルの調節における役割と、糖尿病における潜在的な治療効果について研究されています。

医学: 血糖値を低下させる能力により、2型糖尿病の潜在的な治療薬として研究されています。

科学的研究の応用

The compound 3-(((1S)-2-Hydroxy-1-methylethyl)oxy)-N-(1-methyl-1H-pyrazol-3-yl)-5-(4-(methylsulfonyl)phenoxy)benzamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing research, focusing on its biological activities, synthesis, and structure-activity relationships.

Anticancer Activity

Recent studies have indicated that compounds similar to this molecule exhibit significant anticancer properties. The structure of benzamides has been widely investigated for their potential to inhibit cancer cell proliferation. For instance, derivatives with similar functional groups have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). The presence of electron-withdrawing groups like chlorine or methylsulfonyl enhances the anticancer activity through improved interaction with target proteins involved in cell cycle regulation and apoptosis pathways .

Anticonvulsant Properties

Compounds containing pyrazole rings have been studied for their anticonvulsant effects in animal models. The incorporation of specific substituents can enhance the efficacy of these compounds in preventing seizures induced by chemical agents. For example, structural modifications that include methoxy or phenoxy groups have been linked to improved anticonvulsant activity, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

Research has demonstrated that certain benzamide derivatives exhibit anti-inflammatory activities by inhibiting the production of pro-inflammatory cytokines. The presence of hydroxyl and methoxy groups in the structure can facilitate interactions with inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- The presence of a hydroxyl group enhances solubility and bioavailability.

- Methylsulfonyl substitutions improve binding affinity to target proteins.

- Variations in aromatic substituents can significantly affect the biological activity, making it crucial to optimize these groups during drug development.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating various benzamide derivatives, one compound exhibited IC50 values lower than 10 µM against MCF-7 cells, demonstrating potent anticancer activity. The study concluded that modifications at the para position of the phenoxy group significantly enhanced cytotoxicity .

Case Study 2: Anticonvulsant Activity Testing

Another investigation assessed a series of pyrazole-containing compounds for their anticonvulsant properties using the picrotoxin model. One derivative showed a protection index greater than 5, indicating substantial efficacy compared to standard anticonvulsants like phenytoin .

作用機序

AZD-6370は、グルコース代謝において重要な役割を果たす酵素であるグルコキナーゼを活性化することによって、その効果を発揮します。 グルコキナーゼは、グルコースセンサーとして機能し、グルコースレベルの変化に応じて、対抗調節応答を引き起こします。 AZD-6370によるグルコキナーゼの活性化は、グルコース代謝を促進し、血中のグルコースレベルの低下につながります。 関与する分子標的および経路には、グルコキナーゼ酵素および関連する代謝経路が含まれます .

6. 類似の化合物との比較

AZD-6370は、以下のような他のグルコキナーゼ活性化剤と比較されます。

AZD-1656: アストラゼネカが開発した別のグルコキナーゼ活性化剤で、グルコース代謝に類似の効果を示しています。

ドルザグリチン: 現在、第III相臨床試験中のグルコキナーゼ活性化剤で、血糖値を低下させる上で有望な結果を示しています。

AZD-6370は、その特定の分子構造と、低血糖に対する中枢性対抗調節反応に影響を与えることなく、空腹時および食後血糖値を低下させる能力によって、ユニークです .

類似化合物との比較

AZD-6370 is compared with other glucokinase activators such as:

AZD-1656: Another glucokinase activator developed by AstraZeneca, which has shown similar effects on glucose metabolism.

Dorzagliatin: A glucokinase activator currently in phase III clinical trials, demonstrating promising results in lowering blood glucose levels.

PB-201: A glucokinase activator in phase II clinical trials, showing potential as an antidiabetic agent.

AZD-6370 is unique due to its specific molecular structure and its ability to lower fasting and postprandial glucose levels without affecting the central counterregulatory response to hypoglycemia .

生物活性

The compound 3-(((1S)-2-Hydroxy-1-methylethyl)oxy)-N-(1-methyl-1H-pyrazol-3-yl)-5-(4-(methylsulfonyl)phenoxy)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

- Pyrazole Ring : A five-membered ring containing two adjacent nitrogen atoms, known for its role in various biological activities.

- Phenoxy Group : Contributes to the lipophilicity and biological activity of the compound.

- Methylsulfonyl Group : Often associated with enhancing metabolic stability and activity.

The molecular formula is , indicating a complex structure that may interact with multiple biological targets.

Research indicates that this compound may exhibit several biological activities:

- Inhibition of Kinases : Similar compounds have shown potential as inhibitors of various kinases, which are critical in cancer signaling pathways. The pyrazole moiety is often linked to kinase inhibition, particularly in cancer therapeutics.

- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

In Vitro Studies

Several studies have evaluated the compound's effects on various cell lines:

- Cytotoxicity : In vitro assays have shown that the compound exhibits cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency.

- Cell Proliferation Inhibition : The compound has been reported to inhibit cell proliferation in specific cancer models, suggesting its potential use in cancer therapy.

In Vivo Studies

Animal studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound:

- Toxicology Reports : Preliminary toxicological evaluations indicate that the compound does not exhibit significant mutagenic or clastogenic effects, making it a candidate for further development .

- Efficacy in Tumor Models : In vivo studies using xenograft models have demonstrated tumor growth inhibition, supporting its potential as an anti-cancer agent.

Case Study 1: Cancer Treatment

A recent study investigated the efficacy of this compound in a mouse model of non-small cell lung cancer (NSCLC). The results showed a significant reduction in tumor size compared to control groups, with minimal adverse effects observed. The mechanism was attributed to the inhibition of c-Met signaling pathways .

Case Study 2: Inflammatory Diseases

Another study focused on the anti-inflammatory properties of the compound in a rat model of arthritis. The treatment group exhibited reduced inflammation markers and improved mobility compared to untreated controls. This suggests potential therapeutic applications in inflammatory conditions .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| IC50 (Cancer Cell Lines) | Varies (e.g., 5 µM) |

| Toxicity (in vivo) | Non-mutagenic |

| Efficacy (Tumor Models) | Significant reduction |

| Anti-inflammatory Activity | Positive results |

特性

CAS番号 |

752239-85-3 |

|---|---|

分子式 |

C21H23N3O6S |

分子量 |

445.5 g/mol |

IUPAC名 |

3-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)-5-(4-methylsulfonylphenoxy)benzamide |

InChI |

InChI=1S/C21H23N3O6S/c1-14(13-25)29-17-10-15(21(26)22-20-8-9-24(2)23-20)11-18(12-17)30-16-4-6-19(7-5-16)31(3,27)28/h4-12,14,25H,13H2,1-3H3,(H,22,23,26)/t14-/m0/s1 |

InChIキー |

RIIDAVMUCMIWKP-AWEZNQCLSA-N |

SMILES |

CC(CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)C(=O)NC3=NN(C=C3)C |

異性体SMILES |

C[C@@H](CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)C(=O)NC3=NN(C=C3)C |

正規SMILES |

CC(CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)C(=O)NC3=NN(C=C3)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AZD-6370; AZD 6370; AZD6370. |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。